

Commercial Suppliers and Technical Guide for Triethyl 2-Phosphonopropionate (98% Purity)

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Compound of Interest

Compound Name: Triethyl 2-phosphonopropionate

Cat. No.: B032471

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **triethyl 2-phosphonopropionate**, a versatile reagent with significant applications in organic synthesis and drug discovery. This document outlines commercially available sources for the compound at 98% purity, details its physicochemical properties, and presents experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its role in drug development, particularly as a precursor to phosphonate analogs that can modulate key signaling pathways.

Commercial Availability

Triethyl 2-phosphonopropionate with a purity of 98% is readily available from several commercial chemical suppliers. Researchers can procure this reagent from the following reputable sources:

Supplier	Product Number	CAS Number	Purity	Additional Information
Sigma-Aldrich	174653	3699-66-9	98%	Provided as a liquid.
Tokyo Chemical Industry (TCI)	T2135	3699-66-9	>98.0% (GC)	Offered as a colorless to almost colorless clear liquid.
Chem-Impex	29469	3699-66-9	98%+	-
Shaanxi Bloom Tech Co., Ltd.	-	3699-66-9	High Purity	-
Changzhou Standard Chemical Co., Ltd.	-	3699-66-9	98% GC	Available as a light yellow to colorless liquid.
MedChemExpress	HY-W015681	3699-66-9	98.85%	Marketed as a biochemical reagent for life science research.

Physicochemical Properties

A summary of the key physicochemical properties of **triethyl 2-phosphonopropionate** is provided below for reference in experimental design and handling.

Property	Value
Molecular Formula	C ₉ H ₁₉ O ₅ P
Molecular Weight	238.22 g/mol
Appearance	Clear, colorless to light yellow liquid
Boiling Point	143-144 °C at 12 mmHg
Density	1.111 g/mL at 25 °C
Refractive Index (n _{20/D})	1.431
Solubility	Miscible with chloroform and methanol.

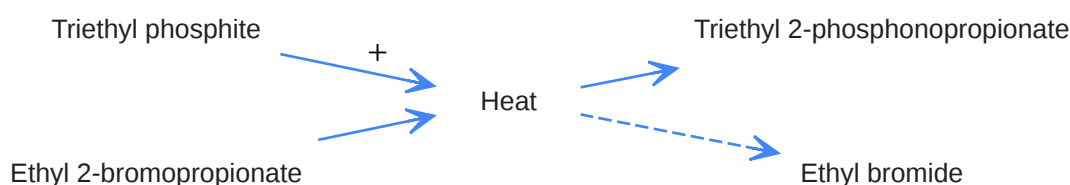
Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and purity analysis of **triethyl 2-phosphonopropionate**. These protocols are based on established chemical principles and literature precedents for similar compounds.

Synthesis via Michaelis-Arbuzov Reaction

The synthesis of **triethyl 2-phosphonopropionate** is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Reaction Scheme:



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Figure 1: Michaelis-Arbuzov reaction for the synthesis of **triethyl 2-phosphonopropionate**.

Materials:

- Triethyl phosphite
- Ethyl 2-bromopropionate
- Anhydrous toluene (optional, as solvent)
- Nitrogen or Argon gas for inert atmosphere

Equipment:

- Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
- Heating mantle
- Distillation apparatus

Procedure:

- To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add triethyl phosphite (1.0 equivalent).
- With stirring, slowly add ethyl 2-bromopropionate (1.0-1.2 equivalents). The reaction is often exothermic, and the addition rate should be controlled to maintain a moderate temperature.
- After the initial exothermic reaction subsides, heat the mixture to reflux (typically 120-150 °C) and maintain this temperature for 2-4 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, the crude product is cooled to room temperature. The byproduct, ethyl bromide, is volatile and can be removed by distillation.

Purification to 98% Purity by Fractional Distillation

To achieve a purity of 98% or higher, the crude **triethyl 2-phosphonopropionate** should be purified by fractional distillation under reduced pressure.

Equipment:

- Distillation flask
- Fractionating column (e.g., Vigreux or packed column)
- Condenser
- Receiving flasks
- Vacuum pump and pressure gauge
- Heating mantle with a stirrer

Procedure:

- Assemble the fractional distillation apparatus. Ensure all glassware is dry.
- Transfer the crude **triethyl 2-phosphonopropionate** into the distillation flask and add a few boiling chips or a magnetic stir bar.
- Gradually reduce the pressure in the system to approximately 12 mmHg.
- Begin to gently heat the distillation flask.
- Collect and discard any low-boiling initial fractions.
- Carefully collect the main fraction that distills at a stable temperature of 143-144 °C at 12 mmHg.
- Monitor the purity of the collected fractions using gas chromatography.
- Combine the fractions that meet the 98% purity requirement.

Quality Control: Purity Analysis by Gas Chromatography (GC)

The purity of **triethyl 2-phosphonopropionate** can be reliably determined using gas chromatography with a flame ionization detector (GC-FID).

Instrumentation and Conditions (Representative Method):

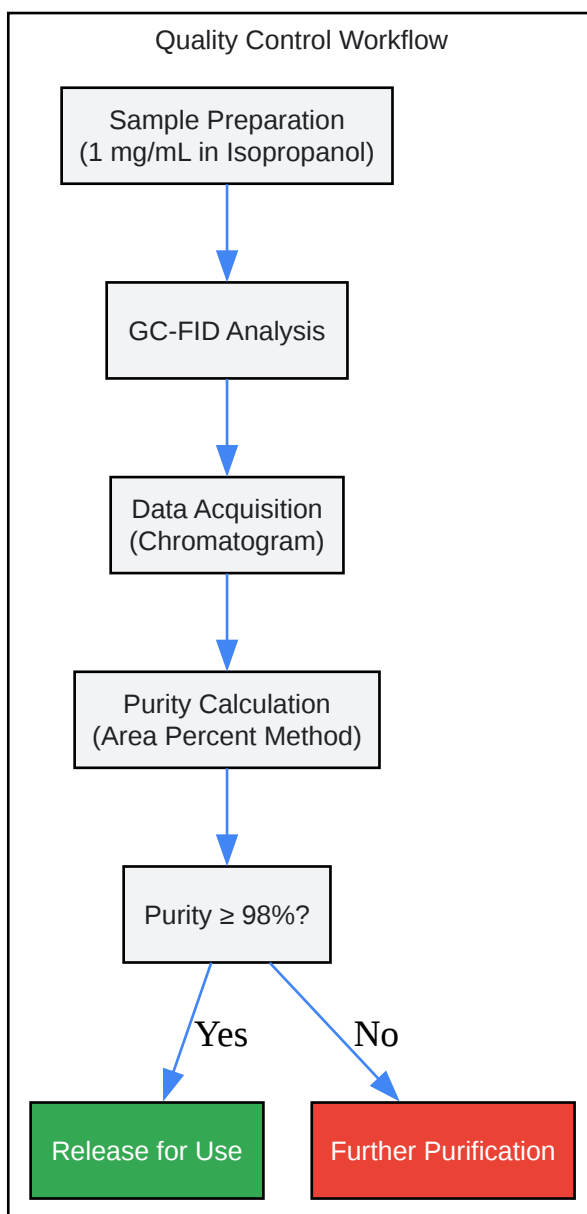
Parameter	Value
Gas Chromatograph	Agilent 7890B or equivalent with FID
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature	250 °C
Split Ratio	50:1
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Program	Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
Detector Temperature	300 °C (FID)
Injection Volume	1 µL

Sample Preparation:

- Prepare a stock solution of a **triethyl 2-phosphonopropionate** reference standard at a concentration of 1 mg/mL in a suitable solvent such as isopropanol.
- Prepare the sample for analysis by dissolving it in the same solvent to a final concentration of approximately 1 mg/mL.

Data Analysis:

The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.



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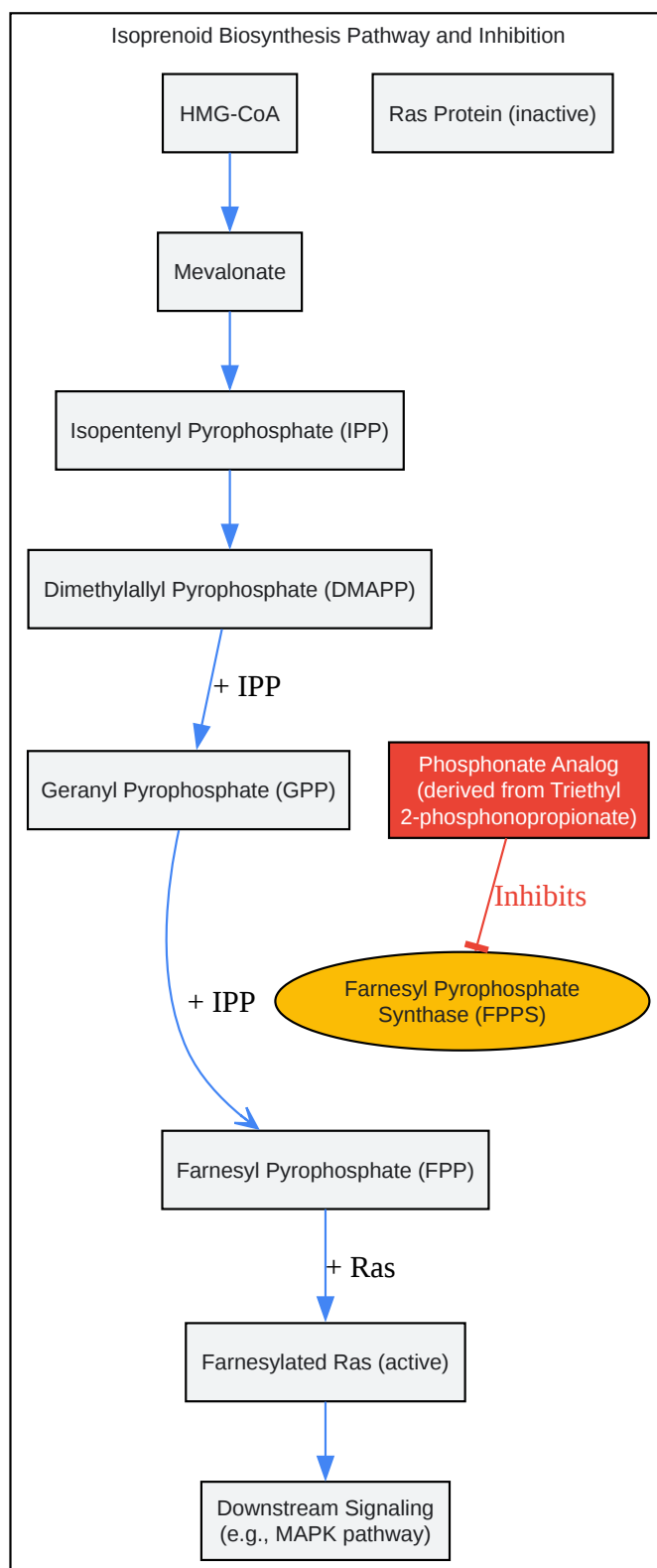
Figure 2: A typical workflow for the quality control and purity assessment of **triethyl 2-phosphonopropionate**.

Role in Drug Development and Signaling Pathways

Triethyl 2-phosphonopropionate is a key building block in the synthesis of more complex molecules, particularly in the development of phosphonate-based therapeutics. Phosphonates

are stable analogs of natural phosphates and can act as inhibitors of enzymes that process phosphate-containing substrates.

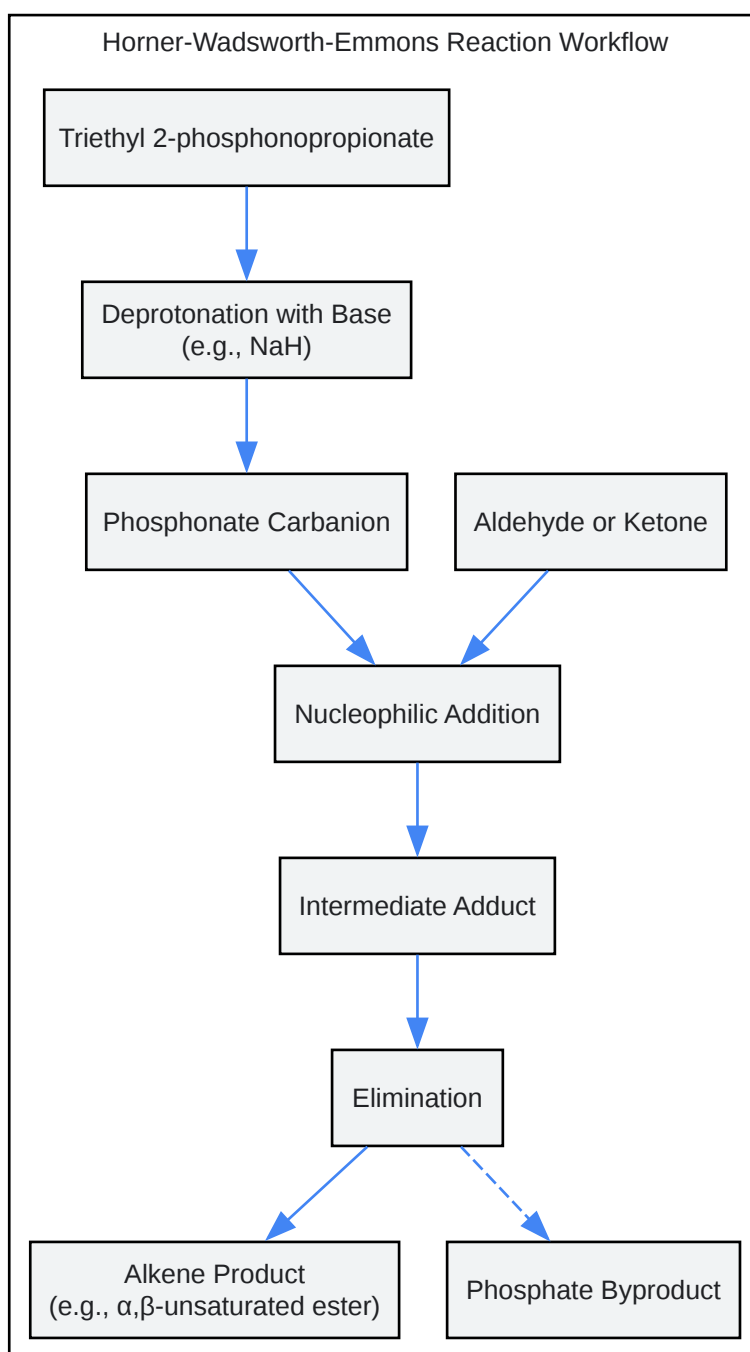
A significant area of interest is the development of inhibitors for farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway which is responsible for the biosynthesis of isoprenoids.^[1] Isoprenoids are essential for various cellular processes, including the post-translational modification of signaling proteins like Ras. By inhibiting FPPS, the synthesis of farnesyl pyrophosphate is blocked, which in turn prevents the farnesylation of Ras and other proteins, thereby disrupting their localization to the cell membrane and subsequent downstream signaling. This mechanism is a key target for the development of anti-cancer and bone-resorption therapies.^[1]



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Figure 3: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by a phosphonate analog, disrupting the isoprenoid biosynthesis pathway and downstream signaling.

The synthesis of such phosphonate inhibitors often utilizes the Horner-Wadsworth-Emmons (HWE) reaction, for which **triethyl 2-phosphonopropionate** is a key reagent. The HWE reaction allows for the stereoselective formation of carbon-carbon double bonds, a common structural motif in biologically active molecules.



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Figure 4: General workflow of the Horner-Wadsworth-Emmons reaction utilizing **triethyl 2-phosphonopropionate**.

In conclusion, **triethyl 2-phosphonopropionate** is a valuable and commercially accessible reagent for researchers in organic chemistry and drug development. Its utility in the Horner-Wadsworth-Emmons reaction provides a reliable method for the synthesis of complex molecules, including phosphonate analogs that show promise as inhibitors of key enzymes in disease-related signaling pathways. The experimental protocols and technical data provided in this guide are intended to support the effective use of this important chemical compound in research and development endeavors.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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